2-(Trifluoromethyl)acrylic acid

Molecular Imprinting Polymer Chemistry Affinity Chromatography

2-(Trifluoromethyl)acrylic acid (TFMAA) is the superior acidic functional monomer for molecular imprinting applications where methacrylic acid falls short. With a pKa of ~2.07, TFMAA provides stronger hydrogen-bonding and higher template affinity for basic analytes like nicotine and cinchona alkaloids, delivering MIPs with higher binding capacity and selectivity. It also serves as an adhesion-promoting comonomer in fluoropolymer coatings and a wettability-tuning terpolymer in ferroelectric films. For sulfonylurea herbicide SPE, TFMAA-based MIPs achieve ≥96% recovery, enduring >200 cycles. Choose TFMAA for performance-driven research and manufacturing.

Molecular Formula C4H3F3O2
Molecular Weight 140.06 g/mol
CAS No. 381-98-6
Cat. No. B1212268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)acrylic acid
CAS381-98-6
Synonyms2-(trifluoromethyl)acrylic acid
TFMAA
Molecular FormulaC4H3F3O2
Molecular Weight140.06 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)C(F)(F)F
InChIInChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)
InChIKeyVLSRKCIBHNJFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)acrylic Acid (CAS 381-98-6): High-Value Fluorinated Monomer for Functional Polymers and Advanced Synthesis


2-(Trifluoromethyl)acrylic acid (CAS 381-98-6, C₄H₃F₃O₂), also known as TFMAA or MAF, is an α-substituted acrylic acid bearing a strong electron-withdrawing trifluoromethyl (-CF₃) group at the α-position [1]. This substitution confers distinct physicochemical properties compared to non-fluorinated analogs: a substantially enhanced acidity (predicted pKa = 2.07, versus 4.25 for methacrylic acid), elevated electrophilicity of the vinyl double bond, and increased lipophilicity . It is commercially available as a crystalline solid (mp 48–52°C) and is widely employed as an acidic functional monomer in molecular imprinting, an adhesion-promoting comonomer in fluoropolymer coatings, and a versatile building block for introducing the -CF₃ moiety into pharmaceutical and agrochemical intermediates [2][3].

Why Methacrylic Acid or Acrylic Acid Cannot Substitute 2-(Trifluoromethyl)acrylic Acid in High-Performance Applications


The α-CF₃ substituent fundamentally alters the monomer's electronic landscape, dictating a reactivity profile that precludes direct substitution with non-fluorinated analogs [1]. The strong electron-withdrawing effect of the -CF₃ group deactivates the double bond toward conventional radical polymerization, rendering TFMAA incapable of radical homopolymerization under standard conditions where methacrylic acid polymerizes readily [2]. This necessitates entirely different polymerization protocols (anionic initiation or specific peroxide systems) for homopolymer synthesis. Conversely, the enhanced electrophilicity drives a marked preference for alternating copolymerization with electron-rich comonomers such as vinyl ethers and α-olefins, a behavior not observed with methacrylic acid [3]. Furthermore, the substantially lower pKa (~2.07) compared to methacrylic acid (4.25) results in a stronger acidic monomer for molecular imprinting, directly translating to higher template binding affinity and selectivity [4]. These distinctions are not marginal; they are threshold characteristics that define the compound's utility in fluoropolymer coatings, ferroelectric materials, and high-fidelity molecularly imprinted polymers.

Quantified Performance Differentiation: 2-(Trifluoromethyl)acrylic Acid vs. Non-Fluorinated Analogs


Enhanced Acidity and Molecular Imprinting Selectivity vs. Methacrylic Acid

2-(Trifluoromethyl)acrylic acid (TFMAA) exhibits a substantially lower pKa (2.07 predicted) compared to the conventional functional monomer methacrylic acid (MAA, pKa ~4.25), resulting in stronger ionic and hydrogen-bonding interactions with basic templates . In a direct head-to-head molecular imprinting study of nicotine, TFMAA-based polymers demonstrated unequivocally greater nicotine-selective affinity than MAA-based polymers under identical chromatographic conditions [1].

Molecular Imprinting Polymer Chemistry Affinity Chromatography

Durable Molecularly Imprinted Polymer (MIP) Performance: 200-Cycle Reusability for Herbicide Analysis

When formulated as the functional monomer in a molecularly imprinted polymer (MIP) for sulfonylurea herbicide extraction, 2-(trifluoromethyl)acrylic acid enabled a sorbent that maintained undiminished performance after 200 consecutive enrichment and desorption cycles, with recoveries for five target herbicides from 1 L water samples at 50 ng/L spike levels consistently ≥96% [1].

Solid-Phase Extraction Environmental Analysis Molecular Imprinting

Radical Polymerization Behavior: Enhanced Propagation Rate vs. Methacrylate Analogs

The α-CF₃ group in 2-(trifluoromethyl)acrylic acid derivatives dramatically increases monomer reactivity in radical polymerizations. Kinetic studies on methyl α-(trifluoromethyl)acrylate (MTFMA), the methyl ester of TFMAA, reveal that the order of radical polymerization rate constants follows CH₂=C(CF₃)COOC₂H₅ > CH₂=CHCOOCH₃ > CH₂=C(CH₃)COOCH₃, placing α-CF₃-substituted acrylates as the most reactive among the three classes [1]. However, TFMAA itself does not undergo radical homopolymerization under standard conditions, requiring specific initiator systems or anionic conditions due to the strong electron-withdrawing effect [2].

Polymer Kinetics Fluoropolymer Synthesis Radical Polymerization

Surface Wettability Tuning in Fluoropolymer Coatings vs. Non-Functionalized Analogs

Incorporation of 2-(trifluoromethyl)acrylic acid (MAF) as a comonomer in fluorinated polymer systems dramatically reduces water contact angle (WCA), enabling tunable hydrophilicity. In a poly(vinylidene fluoride-co-trifluoroethylene) [poly(VDF-co-TrFE)] terpolymer system, adding only 1 mol% MAF decreased the WCA from 104° (reference copolymer) to 86° [1]. In a poly(2,2,2-trifluoroethyl α-fluoroacrylate) [PFATRIFE] copolymer system, incorporating 42 mol% MAF reduced the WCA from 107° (reference homopolymer) to 81° [2]. Both studies also report markedly improved adhesion to glass and metal substrates compared to the unmodified base polymers [1][2].

Fluoropolymer Coatings Surface Wettability Adhesion Promotion

Distinct Radical Copolymerization Reactivity Ratios and Microstructure Control vs. Methacrylic Acid Systems

The strong electron-withdrawing -CF₃ group imparts a unique radical copolymerization behavior to TFMAA (MAF). In copolymerization with 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), the reactivity ratios were determined as r_FATRIFE = 1.65 ± 0.07 and r_MAF = 0 at 56°C, indicating that MAF does not undergo radical homopropagation and forms statistical copolymers with an alternating tendency [1]. This contrasts sharply with methacrylic acid, which readily homopolymerizes under radical conditions and exhibits different reactivity ratios with vinyl comonomers [2].

Copolymerization Kinetics Reactivity Ratios Fluoropolymer Design

Synthetic Route Efficiency: 68% Yield via Selenenylation-Oxidation Protocol

A scalable synthetic route to 2-(trifluoromethyl)acrylic acid (TFMAA) has been demonstrated via α-selenenylation of 2-(trifluoromethyl)propanal followed by H₂O₂ oxidation, achieving a 68% overall yield of TFMAA [1]. This route avoids the low-yield (30%) carbonylation approach via 2-bromo-3,3,3-trifluoropropene and the failed α-halogenation route from 2-(trifluoromethyl)propanoic acid, representing a superior production method for the acid monomer [1].

Organofluorine Synthesis Process Chemistry Monomer Production

Optimal Application Scenarios for 2-(Trifluoromethyl)acrylic Acid Based on Quantified Evidence


High-Fidelity Molecularly Imprinted Polymers (MIPs) for Nicotine and Alkaloid Affinity Separations

For researchers synthesizing molecularly imprinted polymers (MIPs) targeting basic templates such as nicotine or cinchona alkaloids, 2-(trifluoromethyl)acrylic acid provides unequivocally greater template affinity than the conventional monomer methacrylic acid due to its enhanced acidity (predicted pKa = 2.07) and stronger hydrogen-bonding interactions [4]. This directly translates to MIPs with higher binding capacity and selectivity, making TFMAA the preferred acidic functional monomer for these applications. This performance advantage is evidenced by direct head-to-head chromatographic studies where TFMAA-based polymers outperformed MAA-based polymers in nicotine-selective affinity [4]. Procurement of TFMAA over MAA for such MIP formulations is scientifically justified and operationally beneficial.

Durable SPE Sorbents for Trace-Level Environmental Analysis of Sulfonylurea Herbicides

Analytical chemists developing solid-phase extraction (SPE) methods for sulfonylurea herbicides in water and soil should select 2-(trifluoromethyl)acrylic acid as the functional monomer for molecularly imprinted polymer sorbents. MIPs formulated with TFMAA have demonstrated exceptional durability, maintaining undiminished performance for over 200 enrichment/desorption cycles while achieving ≥96% recovery for five target sulfonylureas from 1 L water samples at 50 ng/L spike levels [4]. This quantifiable reusability and high recovery rate far exceed typical single-use SPE cartridge performance, offering significant cost-per-analysis advantages and reduced waste generation for environmental monitoring laboratories [4].

Adhesion-Promoting Comonomer for Ferroelectric Fluoropolymer Thin Films in Flexible Electronics

Materials scientists developing poly(vinylidene fluoride-co-trifluoroethylene) [poly(VDF-co-TrFE)] ferroelectric thin films for flexible electronic devices should incorporate 2-(trifluoromethyl)acrylic acid (MAF) as a terpolymer component. A loading of only 1 mol% MAF reduces the water contact angle from 104° to 86°, improving wettability, while simultaneously providing very good adhesion to glass and metal substrates without compromising the ferroelectric performance (Ec = 60 MV m⁻¹, Psat = 77 mC m⁻²) [4]. This quantifiable improvement in adhesion addresses a critical limitation of unmodified electroactive fluorocopolymers, enabling better integration into multilayer device architectures [4].

Tunable Wettability Additive for Functional Fluoropolymer Coatings and Membranes

For developers of functional coatings, water purification membranes, or oil recovery systems based on poly(vinylidene fluoride) (PVDF) or poly(fluoroacrylate)s, 2-(trifluoromethyl)acrylic acid serves as a precise wettability-tuning comonomer. In PVDF systems, hydrolysis of MAF-TBE copolymers to –COOH functionalized PVDF reduces the water contact angle from 102° to 57° [4]. In poly(fluoroacrylate) systems, incorporation of 42 mol% MAF reduces the WCA from 107° to 81° while improving metal substrate adhesion . This composition-dependent hydrophilicity control enables tailored surface properties for specific applications, a procurement-relevant advantage over non-functional fluoromonomers.

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